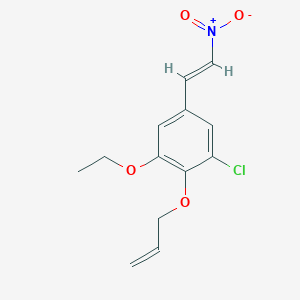
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacrylamide
Descripción general
Descripción
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CP-47,497, and is classified as a synthetic cannabinoid. In recent years, CP-47,497 has gained attention for its potential use as a research tool in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of CP-47,497 is similar to that of natural cannabinoids. This compound binds to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. When CP-47,497 binds to these receptors, it activates a series of signaling pathways that can affect a wide range of physiological processes.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a wide range of biochemical and physiological effects. Some of these effects include the modulation of neurotransmitter release, the regulation of immune function, and the modulation of pain perception. CP-47,497 has also been shown to have anticonvulsant and neuroprotective effects, which makes it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CP-47,497 in lab experiments is its ability to bind to the same receptors as natural cannabinoids. This makes it a valuable tool for studying the effects of cannabinoids on the body. However, one of the limitations of using CP-47,497 is its high potency. This compound is highly specialized and requires a high level of expertise to handle safely.
Direcciones Futuras
There are many potential future directions for research involving CP-47,497. One area of interest is the potential use of this compound in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Another area of interest is the potential use of CP-47,497 as a research tool in the field of addiction research. Additionally, further research is needed to fully understand the biochemical and physiological effects of CP-47,497 and its potential applications in scientific research.
Conclusion:
In conclusion, CP-47,497 is a highly specialized compound that has gained attention for its potential applications in scientific research. This compound has been extensively studied for its ability to bind to the same receptors as natural cannabinoids and its potential use as a research tool in the field of neuroscience. While there are limitations to using CP-47,497 in lab experiments, the potential future directions for research involving this compound are numerous and exciting.
Aplicaciones Científicas De Investigación
CP-47,497 has been used extensively in scientific research as a tool to study the endocannabinoid system and its role in various physiological processes. This compound has been shown to bind to the same receptors as natural cannabinoids, which makes it a valuable research tool for studying the effects of cannabinoids on the body.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO3/c24-20-9-5-4-8-17(20)14-19(16-6-2-1-3-7-16)23(26)25-18-10-11-21-22(15-18)28-13-12-27-21/h1-11,14-15H,12-13H2,(H,25,26)/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUIMJSLFFUXQV-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC=CC=C3Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)/C(=C/C3=CC=CC=C3Cl)/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-{3-bromo-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4707251.png)
![1-ethyl-4-[(4-methylbenzylidene)amino]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4707258.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4707262.png)
![1-[(4-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4707267.png)
![N-(3,4-dimethylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4707273.png)
![ethyl 3-(7-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate](/img/structure/B4707276.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4707287.png)
![1-(diphenylmethyl)-4-{[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4707290.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4707296.png)
![1-({[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4707314.png)
![ethyl (2-{[3-(3,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B4707321.png)
![N-(5-{2-[(4-chlorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea](/img/structure/B4707328.png)